molecular formula C10H18N2O4S B2904710 TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE CAS No. 2375273-36-0

TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE

Cat. No.: B2904710
CAS No.: 2375273-36-0
M. Wt: 262.32
InChI Key: LXRFSHKVRLSEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE is a spirocyclic compound featuring a unique spiro[3.4]octane core with a sulfur atom (thia) and two nitrogen atoms (diaza). This compound is of interest in medicinal chemistry as a rigid scaffold for drug discovery, leveraging its spirocyclic conformation to modulate bioactivity and selectivity .

Properties

IUPAC Name

tert-butyl 6,6-dioxo-6λ6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4S/c1-9(2,3)16-8(13)12-5-10(6-12)4-11-17(14,15)7-10/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRFSHKVRLSEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375273-36-0
Record name tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation . The reaction conditions include maintaining a temperature range of 2-8°C to ensure the stability of the intermediate and final products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and substituted spirocyclic compounds, which can be further utilized in various chemical syntheses .

Comparison with Similar Compounds

Structural Diversity in Spiro and Bicyclo Frameworks

The target compound is distinguished by its spiro[3.4]octane architecture, which contrasts with bicyclo systems (e.g., bicyclo[2.2.2]octane or bicyclo[2.2.1]heptane) found in analogs.

Functional Group Variations

  • Thia and Dioxide Groups: The sulfur atom and its oxidation to 6,6-dioxide in the target compound enhance polarity and hydrogen-bonding capacity, unlike analogs with ketones (e.g., tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, CAS 617714-22-4) or amino groups (e.g., tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate, CAS 1638763-38-8) .
  • Substituent Effects : Analogs such as tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1352926-14-7) feature benzyl groups, which increase lipophilicity, whereas the target’s dioxide group may improve aqueous solubility .

Data Table: Key Comparisons with Structural Analogs

Compound Name Core Structure Heteroatoms Functional Groups CAS Number Notable Properties/Applications
TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE (Target) Spiro[3.4]octane S, 2N Carboxylate, 6,6-dioxide Not Available Enhanced polarity, metabolic stability
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane 2N Carboxylate, benzyl 1352926-14-7 Lipophilic; research applications
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate Bicyclo[2.2.2]octane 1N Carboxylate, ketone 617714-22-4 Reactivity for derivatization
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Bicyclo[2.2.1]heptane 2N Carboxylate 134003-84-2 Compact conformation; chiral centers
tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane 1N Carboxylate, amino 1638763-38-8 Versatile for further functionalization

Research Findings and Implications

  • Polarity and Solubility : The 6,6-dioxide group in the target compound likely increases water solubility, addressing a common limitation of spirocyclic drug candidates .
  • Synthetic Challenges : While bicyclo systems (e.g., ) are synthesized via carbamate cyclization, the target’s thia and dioxide groups necessitate oxidation steps, which may impact yield and scalability .

Biological Activity

Tert-butyl 6-thia-2,7-diazaspir[3.4]octane-2-carboxylate 6,6-dioxide , also known by its IUPAC name, is a complex organic compound that belongs to a class of spirocyclic compounds. This compound has garnered interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

The chemical formula for tert-butyl 6-thia-2,7-diazaspir[3.4]octane-2-carboxylate 6,6-dioxide is C10H18N2O4SC_{10}H_{18}N_{2}O_{4}S with a molecular weight of approximately 262.33 g/mol. The compound features a unique spirocyclic structure characterized by a fused diazaspiro ring system, which is prevalent among bioactive molecules.

PropertyValue
CAS Number2375273-36-0
Purity95%
Molecular FormulaC10H18N2O4S
Molecular Weight262.33 g/mol
IUPAC Nametert-butyl 6-thia-2,7-diazaspir[3.4]octane-2-carboxylate 6,6-dioxide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds within the diazaspiro[3.4]octane series. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC) demonstrating efficacy comparable to established antimycobacterial agents. In one study, compounds derived from this structural motif exhibited MIC values as low as 0.016μg/mL0.016\mu g/mL against drug-sensitive strains of M. tuberculosis .

Anticancer Properties

The spirocyclic structure of tert-butyl 6-thia-2,7-diazaspir[3.4]octane-2-carboxylate has been associated with various anticancer activities. Research indicates that derivatives can act as inhibitors of critical protein interactions involved in cancer progression, such as menin-MLL1 interactions . Additionally, some compounds in this class have been investigated for their ability to modulate MAP and PI3K signaling pathways, which are crucial in cancer cell survival and proliferation.

Neuroprotective Effects

Emerging evidence suggests that diazaspiro compounds may possess neuroprotective properties. Certain derivatives have been identified as inhibitors of O-GlcNAcase (OGA), an enzyme implicated in neurodegenerative disorders . The inhibition of OGA can lead to increased levels of O-linked N-acetylglucosamine (O-GlcNAc), which has been linked to improved neuronal function and protection against neurodegeneration.

Pain Management

Recent studies have explored the role of diazaspiro compounds as sigma-1 receptor antagonists , which may enhance the analgesic effects of opioids like morphine while reducing tolerance . This dual action presents a promising avenue for developing new pain management therapies.

Study on Antitubercular Activity

A study published in Molecules focused on the evaluation of various diazaspiro derivatives against M. tuberculosis. The results indicated that specific modifications to the diazaspiro framework significantly enhanced antimicrobial activity, suggesting that structural optimization could lead to more effective antitubercular agents .

Neurodegenerative Disorder Research

In another investigation, researchers synthesized several diazaspiro derivatives and tested their efficacy in inhibiting OGA activity. The most potent inhibitors demonstrated IC50 values indicating strong potential for therapeutic applications in diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing tert-butyl 6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate 6,6-dioxide?

  • Methodology : Synthesis often involves multi-step protocols, starting with spirocyclic precursors. Key steps include:

  • Spirocyclization : Formation of the spiro[3.4]octane core via intramolecular cyclization under basic conditions.
  • Thia-group introduction : Sulfur incorporation via nucleophilic substitution or oxidation (e.g., using thiols or sulfonyl chlorides).
  • Oxidation to sulfone : Conversion of the thia group to a sulfone (6,6-dioxide) using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or H₂O₂/CH₃COOH .
  • Protection/deprotection : Use of tert-butyl carbamate (Boc) groups to protect amines, followed by acidic deprotection (e.g., TFA) .
    • Key reagents : Boc-anhydride, m-CPBA, dichloromethane (solvent), and triethylamine (base).

Q. How is the spirocyclic structure of this compound characterized experimentally?

  • Techniques :

  • X-ray crystallography : Resolve 3D conformation using SHELX programs for refinement .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) to confirm substituent positions and stereochemistry.
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS).
    • Example : The sulfone group (6,6-dioxide) shows distinct 13C^{13}C-NMR shifts near 55–65 ppm for sulfur-bound carbons .

Q. What safety protocols are essential when handling this compound in the lab?

  • Handling :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : Keep in a cool, dry place (< -20°C for long-term stability) .
    • Emergency measures : Flush eyes with water for 15 minutes upon contact; consult SDS for spill management .

Advanced Research Questions

Q. How can synthetic yield be optimized for the sulfone oxidation step?

  • Factors to optimize :

  • Oxidant choice : m-CPBA provides higher selectivity compared to H₂O₂/CH₃COOH but requires strict temperature control (0–5°C) .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency vs. THF or ethers.
  • Catalysis : Additives like NaHCO₃ mitigate acid byproducts, improving purity .
    • Contradictions : Some protocols report incomplete oxidation with H₂O₂, necessitating iterative cycles or alternative oxidants .

Q. What factors influence the stability of the sulfone group under varying pH conditions?

  • Findings :

  • Acidic conditions (pH < 3) : Sulfone groups remain stable, but Boc-protected amines may hydrolyze.
  • Basic conditions (pH > 10) : Risk of sulfone reduction or ring-opening reactions .
    • Experimental validation : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation .

Q. How do structural analogs (e.g., thia vs. oxa-spiro derivatives) affect biological activity?

  • Case study :

  • Thia-spiro compounds : Exhibit enhanced enzyme inhibition (e.g., kinase targets) due to sulfur’s electronegativity and hydrogen-bonding potential.
  • Oxa-spiro analogs : Lower metabolic stability but improved solubility .
    • Data contradiction : Some studies report conflicting SAR (structure-activity relationship) trends for sulfone vs. sulfide derivatives, requiring MD simulations to resolve .

Q. What strategies resolve discrepancies in crystallographic data for spirocyclic compounds?

  • Approach :

  • Twinning analysis : Use SHELXL’s TWIN command to address pseudo-symmetry issues .
  • DFT calculations : Validate experimental bond lengths/angles against theoretical models (e.g., Gaussian09) .
    • Example : Discrepancies in N–S bond lengths (1.65 Å vs. 1.70 Å) may arise from crystal packing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.